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Welcome to the technical support center for optimizing and troubleshooting the precipitation of
small RNAs using Lithium Chloride. This guide is designed for researchers, scientists, and
drug development professionals to provide in-depth, field-proven insights into common issues
and their resolutions.

Introduction to LiCl Precipitation of RNA

Lithium Chloride (LiCl) precipitation is a widely-used technique for the purification and
concentration of RNA. A key advantage of this method is its selectivity; LiCl efficiently
precipitates RNA while leaving behind common contaminants such as DNA, proteins, and
carbohydrates.[1][2] This makes it a valuable tool for cleaning up RNA samples, particularly
after in vitro transcription reactions or when dealing with samples that may inhibit downstream
applications like reverse transcription and translation.[1][3]

However, the efficiency of LiCl precipitation can be influenced by several factors, including RNA
size, concentration, and the presence of secondary structures.[1][4] This guide will address
common challenges encountered when using LiCl for the precipitation of small RNAs and
provide practical solutions.
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Troubleshooting Guide: Common Issues and
Solutions

This section addresses specific problems that researchers may encounter during LiCl
precipitation of small RNAs, presented in a question-and-answer format.

Question 1: Why is my small RNA yield consistently low
after LiCl precipitation?

Possible Causes:

e Suboptimal LiCI Concentration: The concentration of LiCl is a critical factor for efficient RNA
precipitation. While a final concentration of 2.5 M is commonly recommended, this may not
be optimal for all RNA species, especially very small RNAs.[5] In some cases, lower
concentrations of LiCl have been shown to effectively precipitate RNA.[1] Conversely, for
certain applications, a higher concentration may be necessary to achieve a better yield.[2]

o Low Initial RNA Concentration: LiCl precipitation is generally less efficient for dilute RNA
solutions.[1] If your starting RNA concentration is low (e.g., below 5 pg/ml), you may
experience significant losses.[1]

o Size of the RNA: LiCl is known to be less effective at precipitating very small RNA fragments.
[1][4] RNAs smaller than 100 nucleotides may not precipitate efficiently under standard
conditions.[2][6]

» Presence of Highly Structured RNAs: Small RNAs with extensive secondary structures, such
as tRNA, are not efficiently precipitated by LiCl.[1]

» Inadequate Incubation Time and Temperature: Insufficient chilling time can lead to
incomplete precipitation.[1]

Solutions:

e Optimize LiCl Concentration: Perform a pilot experiment with varying final LiCl
concentrations (e.g., 0.5 M, 1.0 M, and 2.5 M) to determine the optimal concentration for
your specific small RNA.[1]
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 Increase Starting RNA Concentration: If possible, concentrate your initial RNA sample before
precipitation.

» Consider Alternative Precipitation Methods for Very Small RNAs: For RNAs smaller than 100
nucleotides, consider using ethanol or isopropanol precipitation in the presence of a salt like
sodium acetate, which may offer better recovery.[1]

e Increase Incubation Time: Extending the incubation period at -20°C from 30 minutes to 1
hour or even overnight can improve the precipitation of low-concentration samples.[1][4]

o Use a Carrier: For very low RNA concentrations, the addition of a carrier like glycogen can
aid in visualizing the pellet and improving recovery.[7] However, be aware that glycogen may
not be compatible with all downstream applications and is not recommended for LiCl
precipitation by some sources as LiCl discriminates against it.[7]

Question 2: My RNA pellet is invisible or very small, and
I'm losing it during washing steps. What can | do?

Possible Causes:

o Low RNAYield: As discussed above, low starting material will result in a small or invisible
pellet.

» Pellet Dislodging: The RNA pellet can be loose and easily dislodged, especially when dealing
with small quantities.

Solutions:

e Use a Carrier: Adding glycogen or linear polyacrylamide (LPA) can help in visualizing the
pellet.[7][8]

» Careful Supernatant Removal: After centrifugation, carefully decant or pipette off the
supernatant without disturbing the pellet. A final, brief spin can help collect any remaining
liquid at the bottom of the tube for complete removal.

o Gentle Washing: When washing the pellet with 70% ethanol, add the ethanol gently down
the side of the tube to avoid dislodging the pellet. Do not vortex the pellet during the wash

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.thermofisher.com/se/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/se/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://www.researchgate.net/post/Precipitaion-of-low-yield-RNA
https://www.researchgate.net/post/Precipitaion-of-low-yield-RNA
https://www.researchgate.net/post/Precipitaion-of-low-yield-RNA
https://pdf.benchchem.com/8551/optimizing_sodium_acetate_concentration_for_small_RNA_precipitation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

step.

Question 3: My downstream applications (e.g., RT-gPCR,
sequencing) are inhibited after LICl precipitation. Why?

Possible Causes:

e Residual LiCl: Lithium and chloride ions can inhibit enzymatic reactions like reverse
transcription.[3][8][9]

o Co-precipitation of Contaminants: While LiCl is selective, some contaminants might still be
present in the final RNA sample.

Solutions:

e Thorough Washing: Ensure the RNA pellet is washed at least once, and preferably twice,
with ice-cold 70% ethanol to remove residual salts.[9]

o Complete Drying of the Pellet: After the final wash, make sure to remove all traces of ethanol
by air-drying or using a vacuum centrifuge. However, avoid over-drying the pellet as this can
make it difficult to resuspend.

» Additional Purification: If inhibition persists, consider an additional purification step, such as
using a spin column-based kit, to further clean the RNA sample.[10]

Question 4: The A260/A230 ratio of my RNA is low after
LiCl precipitation. What does this indicate?

Possible Causes:

o Contamination with Guanidine Salts: If the LiCl precipitation is part of a larger RNA extraction
protocol that uses guanidinium-based lysis buffers (e.g., TRIzol), a low A260/A230 ratio can
indicate carryover of these salts.[11]

» Phenol Contamination: Residual phenol from an initial organic extraction can also lead to a
low A260/A230 ratio.[8]
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o Polysaccharide Co-precipitation: In plant samples, polysaccharides can co-precipitate with
RNA, affecting the A260/A230 ratio.[12]

Solutions:

e Multiple Ethanol Washes: Perform at least two washes with 70% ethanol to effectively
remove salt contamination.[8]

o Careful Phase Separation: During organic extractions, be careful not to carry over any of the
phenol-chloroform phase with the aqueous phase containing the RNA.

» Modified Protocols for Plant Samples: For samples rich in polysaccharides, specialized
extraction protocols may be necessary before proceeding with LiCl precipitation.[12]

Experimental Workflow: Standard LiCl Precipitation
Protocol

This protocol is a general guideline for the LiCl precipitation of RNA.
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Start with RNA sample in
nuclease-free water or buffer

:

Add an equal volume of 8M LiCl
to achieve a final concentration of 4M

'

Vortex briefly to mix
Encubate at -20°C for at least 1 houD

l

Centrifuge at >12,000 x g for
15-30 minutes at 4°C

:

Carefully decant or pipette off
the supernatant

:

Wash the pellet with 500 pL of
ice-cold 70% ethanol

:

Centrifuge at >12,000 x g for
5-10 minutes at 4°C

:

Carefully remove the ethanol wash

:

Air-dry the pellet for 5-10 minutes

:

Resuspend the RNA pellet in
a suitable volume of nuclease-free water

Proceed to downstream applications
or store at -80°C

Click to download full resolution via product page

Caption: Standard workflow for LiCl precipitation of RNA.
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Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues with LiCl precipitation
of small RNAs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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